ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Overview
Description
Ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Scientific Research Applications
Ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of kinase inhibitors and other bioactive molecules.
Industry: The compound can be used in the production of advanced materials with unique electronic and optical properties.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate and its derivatives have been found to exhibit significant activity against Mycobacterium tuberculosis , the causative agent of tuberculosis
Biochemical Pathways
The compound’s effect on biochemical pathways is largely unknown. Given its anti-tubercular activity, it can be inferred that it affects pathways crucial for the survival and replication of mycobacterium tuberculosis
Pharmacokinetics
It is noted that potent compounds from this series have a clogp value less than 4 and molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . This is evidenced by the compound’s low minimum inhibitory concentration (MIC) values against the bacterium . The molecular and cellular effects of the compound’s action are still under investigation.
Biochemical Analysis
Biochemical Properties
Ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate various signaling pathways, thereby affecting cellular functions. Additionally, this compound can bind to specific proteins, altering their conformation and activity .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways . Furthermore, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as kinases, and inhibit their activity. This inhibition can lead to the downregulation of downstream signaling pathways, resulting in altered cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, such as prolonged inhibition of specific signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s efficacy and toxicity. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to various organelles .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with nuclear proteins and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can affect cytoplasmic signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Comparison with Similar Compounds
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Used in the synthesis of various bioactive molecules.
Piritrexim: A synthetic antifolate with antitumor properties.
Uniqueness
Ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is unique due to its specific ethyl ester and methyl substituents, which can influence its chemical reactivity and biological activity. These structural features can enhance its potential as a versatile intermediate in the synthesis of novel compounds with diverse applications.
Properties
IUPAC Name |
ethyl 7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-7-4-5-13(2)9(7)12-6-11-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXBCKYEFKOSOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CN(C2=NC=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157670 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 7-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801157670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393845-67-4 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 7-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393845-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 7-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801157670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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